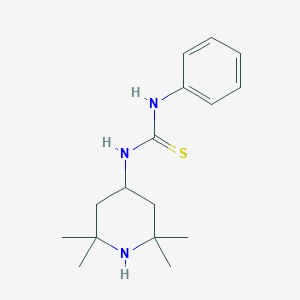![molecular formula C20H20N2O6 B506430 METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B506430.png)
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is a complex organic compound with a molecular formula of C21H24O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of an amide bond through the reaction with 4-(methoxycarbonyl)phenyl isocyanate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The ester and amide groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohols and amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols and amines.
Substitution: Substituted esters and amides.
Aplicaciones Científicas De Investigación
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPYL)PHENYLPROPIONATE: Similar structure but with a propyl group instead of a propanamido group.
3-METHOXY-4-(METHOXYCARBONYL)PHENYLBORONIC ACID: Contains a boronic acid group instead of an amide group.
Uniqueness
METHYL 4-(3-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is unique due to its specific combination of ester and amide functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it valuable in diverse research and industrial contexts.
Propiedades
Fórmula molecular |
C20H20N2O6 |
|---|---|
Peso molecular |
384.4g/mol |
Nombre IUPAC |
methyl 4-[[4-(4-methoxycarbonylanilino)-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C20H20N2O6/c1-27-19(25)13-3-7-15(8-4-13)21-17(23)11-12-18(24)22-16-9-5-14(6-10-16)20(26)28-2/h3-10H,11-12H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
CEKNBZHRQWVLPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B506348.png)
![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-METHYL-4-NITROBENZAMIDE](/img/structure/B506351.png)
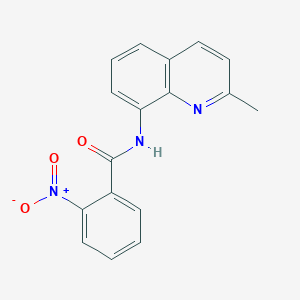
![5-[(2-bromophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B506353.png)
![1-methyl-N-[2-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B506355.png)
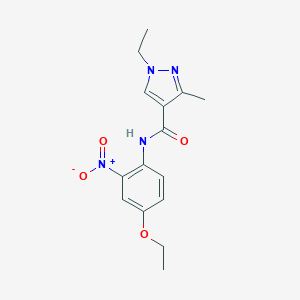
![4-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B506360.png)
![2-[(2,5-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B506361.png)
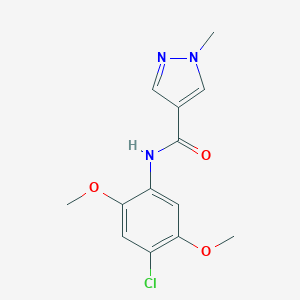
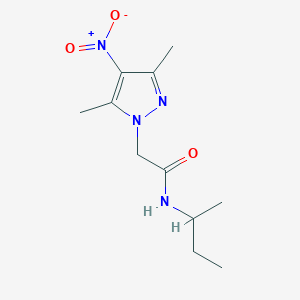
![2-Bromo-4-[3-(4-ethyl-1-piperazinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B506364.png)
![3-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B506366.png)
![4-bromo-N-[4-(diethylamino)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B506369.png)
